molecular formula C17H22N2O4 B8392985 N-[4-(tert-butoxycarbonylamino)butyl]phthalimide

N-[4-(tert-butoxycarbonylamino)butyl]phthalimide

Cat. No. B8392985
M. Wt: 318.4 g/mol
InChI Key: CRFXETSCCQDPHM-UHFFFAOYSA-N
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Patent
US06069149

Procedure details

5.41 g (28.74 mmol) of N-(tert-butoxycarbonyl)-1,4-diaminobutane was dissolved in 100 ml of 1,4-dioxane and 4.86 g (28.74 mmol) of N-carboethoxyphthalimide was added thereto. The mixture was heated at 45 to 60° C. and stirred for 4 hours. After the reaction mixture was concentrated under reduced pressure, 1N hydrochloric acid was added thereto and the resulting solution was extracted with ethyl acetate. The extract was washed with brine and dried (Na2SO4). The solvent was distilled off and the residue was purified by silica gel column chromatography (chloroform:methanol=200:1 (v/v)) to obtain 5.40 g (16.96 mmol) of N-[4-(tert-butoxycarbonylamino)butyl]phthalimide as a white solid. Its spectroscopic data are as follows:
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N1[C:23](=[O:24])[C:22]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]2[C:20]1=[O:29])(OCC)=O>O1CCOCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:23](=[O:24])[C:22]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]2[C:20]1=[O:29])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.41 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCN
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.86 g
Type
reactant
Smiles
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure, 1N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=200:1 (v/v))

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.96 mmol
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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